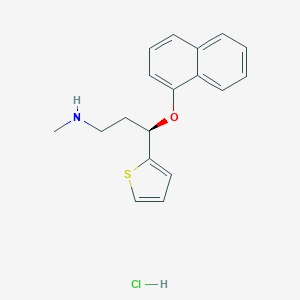

(R)-Duloxetine hydrochloride

Description

Properties

IUPAC Name |

(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFSMCNJSOPUAY-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238369 | |

| Record name | Duloxetine hydrochloride, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910138-96-4 | |

| Record name | Duloxetine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910138964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duloxetine hydrochloride, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DULOXETINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AKC5EXT4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-Duloxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic pathways for (R)-Duloxetine hydrochloride, an enantiomer of the well-known serotonin-norepinephrine reuptake inhibitor. The synthesis of enantiomerically pure duloxetine (B1670986) is a critical aspect of its pharmaceutical development, and this document details various methodologies, including asymmetric synthesis and chiral resolution, to obtain the desired (R)-enantiomer.

Core Synthetic Strategies

The synthesis of this compound hinges on the stereoselective formation of the chiral intermediate, (R)-N-methyl-3-(2-thienyl)-3-hydroxypropan-1-amine, or its N,N-dimethyl analogue. Two primary strategies are employed to achieve this: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis Pathways

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer, thereby avoiding the need for resolving a racemic mixture and the associated loss of 50% of the material.

One effective method involves the asymmetric transfer hydrogenation of a suitable ketone precursor. This approach utilizes a chiral catalyst to stereoselectively deliver a hydride to the ketone, yielding the desired chiral alcohol.

-

Experimental Protocol: A detailed experimental protocol for a similar synthesis of the (S)-enantiomer has been reported and can be adapted for the (R)-enantiomer by using the appropriate enantiomer of the chiral catalyst. In a typical procedure, 2-tosyloxy-1-(2-thiophenyl)ethanone is subjected to catalytic transfer hydrogenation. The resulting chiral amino alcohol is then protected and subsequently undergoes nucleophilic aromatic substitution with 1-fluoronaphthalene (B124137) to yield (S)-duloxetine with a high enantiomeric excess (95% ee) and a respectable overall yield (78%).[1] To obtain the (R)-enantiomer, the corresponding enantiomer of the chiral catalyst would be employed.

A concise and scalable approach involves the direct catalytic asymmetric aldol (B89426) reaction of a thioamide. This method offers a streamlined route to a key intermediate.

-

Experimental Protocol: This protocol has been demonstrated to be scalable to over 20 grams and affords the aldol product with a high enantiomeric excess (92% ee) after reduction with LiAlH4. A key advantage of this method is the ability to recover a significant portion (84%) of the chiral ligand.[2] Subsequent chemical transformations can then convert this intermediate into the final duloxetine product.

Chiral Resolution Pathways

Chiral resolution involves the synthesis of a racemic mixture of a key intermediate, followed by the separation of the desired enantiomer. This is a well-established and industrially viable approach.

A robust and scalable method for obtaining the chiral amino alcohol intermediate is through the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol.

-

Experimental Protocol: An industrial-scale resolution has been developed using (S)-mandelic acid as the resolving agent to obtain the (S)-amino alcohol. To obtain the desired (R)-3-methylamino-1-(2-thienyl)propan-1-ol, (R)-mandelic acid would be used as the resolving agent. The process typically involves the formation of a diastereomeric salt in a suitable solvent system, such as 2-butanol (B46777) containing a controlled amount of water. The less soluble diastereomeric salt, in this case, the (R)-amine-(R)-mandelate salt, crystallizes out of the solution. Liberation of the free amine from the salt affords the desired enantiomer with very high enantiomeric excess (>99.9% ee).[3]

Alternatively, the resolution can be performed after the condensation step. The racemic N,N-dimethyl intermediate is resolved using a chiral acid.

-

Experimental Protocol: Racemic (RS)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine can be resolved using di-benzoyl-L-tartaric acid.[4] For the synthesis of (R)-duloxetine, one would use di-benzoyl-D-tartaric acid to selectively crystallize the diastereomeric salt of the (R)-enantiomer.

Key Synthetic Steps and Experimental Data

The following tables summarize the key transformations and associated quantitative data for the synthesis of this compound.

Table 1: Asymmetric Synthesis of Chiral Intermediates

| Step | Reaction | Key Reagents/Catalyst | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

| 1a | Asymmetric Transfer Hydrogenation | Chiral Rh-catalyst | Formic acid/Triethylamine | High | >95% | [1] |

| 1b | Asymmetric Aldol Reaction | Chiral Ligand, LiAlH4 (reduction) | Not specified in abstract | Scalable (>20g) | 92% | [2] |

Table 2: Chiral Resolution of Intermediates

| Step | Intermediate Resolved | Resolving Agent | Solvent | Yield of Desired Enantiomer | Enantiomeric Excess (ee) | Reference |

| 2a | (±)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | (R)-Mandelic Acid | 2-Butanol/Water | High | >99.9% | [3] |

| 2b | (±)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine | Di-benzoyl-D-tartaric acid | Not specified in abstract | Not specified in abstract | >99.9% | [4] |

Table 3: Final Synthetic Steps

| Step | Reaction | Key Reagents | Solvent | Yield | Reference |

| 3 | Nucleophilic Aromatic Substitution | 1-Fluoronaphthalene, NaH | DMSO | 88% | [1][5][6] |

| 4 | N-Demethylation (if applicable) | Phenyl chloroformate, then hydrolysis | Toluene, then DMSO | High | [4] |

| 5 | Salt Formation | HCl | Not specified | High | [5] |

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

Caption: Asymmetric synthesis route to (R)-Duloxetine.

Caption: Chiral resolution route to (R)-Duloxetine.

Conclusion

The synthesis of this compound can be achieved through several viable and scalable pathways. The choice of a particular route will depend on factors such as cost of goods, availability of chiral catalysts or resolving agents, and desired overall process efficiency. Asymmetric synthesis offers a more direct approach with potentially higher overall yields, while chiral resolution provides a robust and well-established alternative, particularly for large-scale production. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of this and related chiral pharmaceutical compounds.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Concise enantioselective synthesis of duloxetine via direct catalytic asymmetric aldol reaction of thioamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US8269023B2 - Process for preparation of duloxetine hydrochloride - Google Patents [patents.google.com]

- 5. Duloxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;phosphoric acid | Benchchem [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of (R)-Duloxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Duloxetine hydrochloride is the less active enantiomer of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine (B1670986). While the clinically utilized form is the more potent (S)-enantiomer, understanding the pharmacological profile of (R)-duloxetine is crucial for a comprehensive grasp of the stereochemical interactions with monoamine transporters. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). This document details its binding affinities, the experimental protocols used for their determination, and the downstream signaling pathways affected by its activity.

Introduction

Duloxetine is a well-established serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[1][2] It possesses a single chiral center, resulting in two enantiomers: (S)-duloxetine and (R)-duloxetine. The commercially available pharmaceutical product, Cymbalta®, contains the pure (S)-enantiomer, which is recognized as the therapeutically active form.[1][3] Stereochemistry plays a pivotal role in the pharmacological activity of duloxetine, with the (S)-enantiomer exhibiting significantly greater potency in inhibiting the reuptake of both serotonin and norepinephrine compared to the (R)-enantiomer.[3][4] Specifically, the (S)-form is reported to be approximately twice as active as the (R)-form.[2][3] This guide focuses on the mechanism of action of the (R)-enantiomer to provide a detailed understanding of its pharmacological properties.

Core Mechanism of Action: Inhibition of Serotonin and Norepinephrine Transporters

The primary mechanism of action of this compound is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4] These transporters are transmembrane proteins responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating their signaling.[5] By binding to and inhibiting SERT and NET, (R)-duloxetine increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced and prolonged signaling at postsynaptic receptors.

While (R)-duloxetine is a dual inhibitor, its affinity for SERT and NET is lower than that of its (S)-counterpart. Duloxetine, as a racemate, has been shown to have no significant affinity for other receptors, including dopaminergic, adrenergic, cholinergic, and histaminergic receptors, highlighting its selective action on the monoamine transporters.[6]

Binding Affinities and Potency

Quantitative data on the binding affinity (Ki) and inhibitory concentration (IC50) of (R)-duloxetine for human SERT and NET are not widely available in publicly accessible literature. However, multiple sources consistently state that the (S)-enantiomer is approximately twice as potent as the (R)-enantiomer at inhibiting both serotonin and norepinephrine reuptake.[2][3] For context, the binding affinities for racemic duloxetine are provided below.

| Transporter | Radioligand | Test Compound | Kᵢ (nM) | Reference |

| Human Serotonin Transporter (hSERT) | [³H]-Citalopram | Duloxetine (racemic) | 0.8 | [7] |

| Human Norepinephrine Transporter (hNET) | [³H]-Nisoxetine | Duloxetine (racemic) | 7.5 | [7] |

| Human Dopamine Transporter (hDAT) | [³H]-WIN 35,428 | Duloxetine (racemic) | 213 | [8] |

Table 1: In Vitro Binding Affinities of Racemic Duloxetine for Human Monoamine Transporters.

| Assay Type | Cell Line | Test Compound | IC₅₀ (nM) | Reference |

| SERT Reuptake Inhibition | HEK293 cells expressing hSERT | Duloxetine (racemic) | 12 | [8] |

| NET Reuptake Inhibition | HEK293 cells expressing hNET | Duloxetine (racemic) | 23 | [8] |

| DAT Reuptake Inhibition | HEK293 cells expressing hDAT | Duloxetine (racemic) | 96 | [8] |

Table 2: In Vitro Functional Inhibition of Monoamine Transporters by Racemic Duloxetine.

Experimental Protocols

The determination of binding affinities and functional inhibition of monoamine transporters is primarily conducted through in vitro assays using radioligands and cell lines expressing the target transporters.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for SERT and NET by measuring its ability to displace a specific radioligand.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing human SERT or NET.

-

Radioligands:

-

For SERT: [³H]-Citalopram or [³H]-Paroxetine.

-

For NET: [³H]-Nisoxetine or [³H]-Mazindol.

-

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled selective inhibitor (e.g., citalopram (B1669093) for SERT, desipramine (B1205290) for NET).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target transporter to a high density.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer and homogenize.

-

Centrifuge the lysate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.[8]

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of the non-labeled inhibitor.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8]

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Neurotransmitter Reuptake Inhibition Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting the reuptake of serotonin or norepinephrine into cells.

Materials:

-

Cell Lines: Live cells (e.g., HEK293 or JAR cells) endogenously or recombinantly expressing human SERT or NET.[10][11]

-

Radiolabeled Neurotransmitters: [³H]-Serotonin or [³H]-Norepinephrine.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Scintillation Counter.

Procedure:

-

Cell Plating:

-

Plate the cells in a 96-well microplate and allow them to adhere and form a confluent monolayer.[12]

-

-

Pre-incubation:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a short period (e.g., 10-30 minutes) at 37°C.[10]

-

-

Uptake Initiation:

-

Add a fixed concentration of the radiolabeled neurotransmitter ([³H]-serotonin or [³H]-norepinephrine) to each well to initiate uptake.

-

-

Incubation:

-

Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.[10]

-

-

Termination of Uptake:

-

Rapidly aspirate the medium and wash the cells multiple times with ice-cold assay buffer to stop the uptake process.[11]

-

-

Cell Lysis and Quantification:

-

Lyse the cells with a lysis buffer (e.g., 1% SDS).

-

Transfer the lysate to scintillation vials with scintillation fluid.

-

Measure the radioactivity to quantify the amount of neurotransmitter taken up by the cells.

-

-

Data Analysis:

-

Determine the percentage of inhibition of uptake for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of the compound and fit the data using non-linear regression to determine the IC50 value.

-

Downstream Signaling Pathways

The inhibition of SERT and NET by (R)-duloxetine leads to an accumulation of serotonin and norepinephrine in the synaptic cleft. These neurotransmitters then activate their respective postsynaptic G protein-coupled receptors (GPCRs), initiating a cascade of intracellular signaling events.

Serotonin (5-HT) Receptor Signaling

Increased synaptic serotonin primarily activates various 5-HT receptors. For instance, the activation of 5-HT2A receptors, which are coupled to Gq/11 proteins, stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). These signaling events can ultimately lead to the activation of transcription factors like cAMP response element-binding protein (CREB), which modulates the expression of genes such as brain-derived neurotrophic factor (BDNF).[13][14]

References

- 1. mdpi.com [mdpi.com]

- 2. Achiral and chiral analysis of duloxetine by chromatographic and electrophoretic methods, a review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. Duloxetine - Wikipedia [en.wikipedia.org]

- 7. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moleculardevices.com [moleculardevices.com]

- 13. Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Serotonin Receptor 5-HT2A Regulates TrkB Receptor Function in Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacology of (R)-Duloxetine enantiomer

An In-depth Technical Guide to the Pharmacology of the (R)-Duloxetine Enantiomer

Introduction

Duloxetine (B1670986) is a well-established serotonin-norepinephrine reuptake inhibitor (SNRI) widely used for the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[1][2] As a chiral molecule, duloxetine exists as two enantiomers: (S)-duloxetine and (R)-duloxetine. The therapeutic product, Cymbalta®, is the chirally pure (S)-enantiomer.[3][4] Stereochemistry plays a critical role in the pharmacology of duloxetine, with the (S)-enantiomer being responsible for the majority of its therapeutic effects due to its significantly greater potency.[3][5]

This technical guide provides a comprehensive overview of the pharmacology of the (R)-duloxetine enantiomer. It details its mechanism of action, pharmacokinetics, and relevant experimental methodologies, with a focus on quantitative data and the stereoselective differences between the two enantiomers. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure duloxetine typically involves the preparation of a racemic mixture followed by chiral resolution, or an asymmetric synthesis route.

1.1. Racemic Synthesis A common pathway involves the condensation of racemic N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine with 1-fluoronaphthalene.[6] This reaction is conducted in a polar aprotic solvent in the presence of a strong base, such as sodium hydride, to yield racemic (±)-duloxetine.[6]

1.2. Enantiomeric Resolution Resolution of racemic duloxetine is a critical step to isolate the individual enantiomers. Several methods have been developed:

-

Classical Resolution: This involves forming diastereomeric salts by reacting the racemic duloxetine with a chiral acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[7][8]

-

Enzymatic Resolution: Biocatalysis, particularly using lipases, offers an efficient method for the resolution of key intermediates like 3-hydroxy-3-(2-thienyl)propanenitrile.[9][10] This chemoenzymatic approach is often more cost-effective and environmentally friendly than traditional chemical resolution.[9]

-

Direct Crystallization: Methods for the enantiomeric enrichment of racemic duloxetine hydrochloride have been developed that involve seeding a supersaturated solution with a sample of an enantiomerically enriched salt, leading to the precipitation of the desired enantiomer.[8]

Pharmacodynamics

2.1. Mechanism of Action Both enantiomers of duloxetine act as serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake inhibitors by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3] This inhibition blocks the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentrations and enhancing neurotransmission.[2][11] However, there is a significant difference in potency between the enantiomers.

The (S)-enantiomer is the eutomer (the therapeutically active enantiomer), exhibiting substantially higher affinity and inhibitory activity at both SERT and NET compared to the (R)-enantiomer, which is considered the distomer (the less active enantiomer).[3][5] Specifically, (S)-duloxetine is approximately twice as effective as the (R)-enantiomer at inhibiting serotonin reuptake.[10][12] Duloxetine has negligible affinity for other receptors, including dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors, making it a selective inhibitor of SERT and NET.[13][14]

Caption: Mechanism of (R)-Duloxetine at the neuronal synapse.

2.2. Receptor Binding and Reuptake Inhibition Quantitative data consistently demonstrate the stereoselectivity of duloxetine's action. The (S)-enantiomer possesses significantly higher potency for inhibiting both serotonin and norepinephrine transporters.

| Enantiomer | Target | Activity (Ki or IC50) | Potency Ratio (S vs. R) |

| (S)-Duloxetine | SERT | More Potent | ~2-fold more potent than (R)-form[3][10][12] |

| (R)-Duloxetine | SERT | Less Potent | - |

| (S)-Duloxetine | NET | More Potent | ~2-fold more potent than (R)-form[3] |

| (R)-Duloxetine | NET | Less Potent | - |

Note: Specific Ki/IC50 values for the (R)-enantiomer are not consistently reported in the literature, but its lower potency relative to the (S)-enantiomer is well-documented.

Pharmacokinetics

Pharmacokinetic data are primarily available for racemic duloxetine or the administered (S)-enantiomer. While specific studies on the pure (R)-enantiomer in humans are limited, the overall parameters provide a crucial framework. Studies on the binding of duloxetine enantiomers to human serum albumin indicate that the binding constant for the (R)-enantiomer is greater than that for the racemate.[3]

3.1. Absorption, Distribution, Metabolism, and Excretion (ADME)

| PK Parameter | Value (for Duloxetine) | Reference(s) |

| Bioavailability | ~50% (range: 32% to 80%) | [13] |

| Tmax (Time to Peak) | ~6 hours | [13][15][16] |

| Cmax (Peak Conc.) | ~47 ng/mL (40 mg BID) to 110 ng/mL (80 mg BID) | [15] |

| Protein Binding | >90%, primarily to albumin and α1-acid glycoprotein | [13][17] |

| Volume of Distribution (Vd) | ~1640 L | [13][15] |

| Metabolism | Hepatic, via CYP1A2 and CYP2D6 | [13][16][17] |

| Elimination Half-life (t½) | ~12 hours (range: 10-15 hours) | [13][15][18] |

| Excretion | ~70% in urine (as metabolites), ~20% in feces | [13] |

3.2. Metabolism Duloxetine undergoes extensive hepatic metabolism, with less than 1% of the unchanged drug found in urine.[13] The primary metabolic pathways involve oxidation of the naphthyl ring, catalyzed by Cytochrome P450 enzymes CYP1A2 and CYP2D6.[17][19] The resulting hydroxylated metabolites are then further processed through conjugation.[17] The major circulating metabolites are not considered to contribute significantly to the overall pharmacological activity.[13]

Caption: Primary metabolic pathway of Duloxetine.

Experimental Protocols

4.1. Protocol: Neurotransmitter Reuptake Inhibition Assay

-

Objective: To determine the in vitro potency of (R)-duloxetine to inhibit serotonin and norepinephrine reuptake.

-

Materials: Rat cerebral cortex synaptosomal preparations, [³H]serotonin, [³H]norepinephrine, (R)-duloxetine test compound, buffer solutions, scintillation fluid, liquid scintillation counter, glass fiber filters.

-

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from rat cerebral cortex via differential centrifugation.

-

Incubation: Incubate synaptosomal preparations with varying concentrations of (R)-duloxetine.

-

Radioligand Addition: Add a fixed concentration of [³H]serotonin or [³H]norepinephrine to initiate the reuptake reaction.

-

Termination: After a short incubation period (e.g., 5-10 minutes) at 37°C, terminate the reaction by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

Washing: Rapidly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity retained by the synaptosomes using a liquid scintillation counter.

-

Data Analysis: Calculate the concentration of (R)-duloxetine that inhibits 50% of the specific radioligand uptake (IC50) by non-linear regression analysis of the concentration-response curve.

-

4.2. Protocol: Chiral Separation by HPLC

-

Objective: To separate and quantify (R)-duloxetine and (S)-duloxetine in a sample.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

-

Materials: Chiral stationary phase (CSP) column (e.g., Chiral-AGP, Chiralpak AD-H), mobile phase solvents (e.g., n-hexane, ethanol, acetonitrile, buffer), diethylamine (B46881) (modifier), duloxetine sample.[20][21]

-

Methodology:

-

Sample Preparation: Dissolve the duloxetine sample in a suitable solvent compatible with the mobile phase.

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.2, v/v/v).[21] Degas the mobile phase before use.

-

Chromatographic Conditions:

-

Data Acquisition: Run the sample and record the chromatogram. The two enantiomers will elute at different retention times.

-

Analysis: Identify the peaks corresponding to (R)- and (S)-duloxetine based on the retention times of reference standards. Quantify the amount of each enantiomer by integrating the peak areas.

-

Caption: Workflow for chiral purity analysis of Duloxetine by HPLC.

Conclusion

The pharmacology of duloxetine is markedly stereoselective. While both enantiomers inhibit the reuptake of serotonin and norepinephrine, the (S)-enantiomer is substantially more potent and is therefore responsible for the drug's therapeutic efficacy. The (R)-enantiomer, as the distomer, exhibits significantly weaker activity at both SERT and NET. Understanding the distinct pharmacological profile of (R)-duloxetine underscores the critical importance of stereochemistry in drug design and development. The development of robust analytical methods for chiral separation is essential for ensuring the quality and enantiomeric purity of the final drug product, thereby maximizing therapeutic benefit and minimizing potential off-target effects.

References

- 1. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]

- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of racemic duloxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US8269023B2 - Process for preparation of duloxetine hydrochloride - Google Patents [patents.google.com]

- 7. A process for preparing duloxetine and intermediates for use therein (2003) | Dharmaraj Ramachandra Rao | 42 Citations [scispace.com]

- 8. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]

- 9. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. researchgate.net [researchgate.net]

- 13. Duloxetine - Wikipedia [en.wikipedia.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Duloxetine: clinical pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and Safety of Duloxetine Enteric-coated Tablets in Chinese Healthy Volunteers: A Randomized, Open-label, Single- and Multiple-dose Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Pharmacokinetics and safety of duloxetine, a dual-serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro and in vivo evaluations of cytochrome P450 1A2 interactions with duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Reversed-phase-HPLC enantioseparation and control of enantiomeric purity of duloxetine using a new chiral reagent and recovery of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereochemistry and Biological Activity of Duloxetine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duloxetine (B1670986), a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI), is a widely prescribed medication for major depressive disorder, generalized anxiety disorder, and various pain syndromes. As a chiral molecule, duloxetine exists as two enantiomers, (S)-duloxetine and (R)-duloxetine. This technical guide provides a comprehensive overview of the stereochemistry of duloxetine and the differential biological activities of its enantiomers. It has been established that the therapeutic effects of duloxetine are primarily attributed to the (S)-enantiomer, which is a significantly more potent inhibitor of both serotonin (5-HT) and norepinephrine (NE) reuptake compared to its (R)-counterpart.[1][2][3] This guide will delve into the quantitative differences in their pharmacological profiles, detail the experimental methodologies for their separation and analysis, and illustrate the key signaling pathways involved in their mechanism of action.

Introduction: The Significance of Chirality in Duloxetine

Duloxetine possesses a single chiral center at the 3-position of the N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine backbone. This results in two non-superimposable mirror-image isomers: (S)-duloxetine and (R)-duloxetine. In pharmaceutical development, the stereoisomeric composition of a drug is of paramount importance as enantiomers can exhibit distinct pharmacodynamic and pharmacokinetic properties. In the case of duloxetine, the pharmacological activity resides almost exclusively in the (S)-enantiomer, which is why the marketed drug, Cymbalta®, is a single-enantiomer formulation of (S)-duloxetine hydrochloride.[2] Understanding the stereoselective interactions of these enantiomers with their biological targets is crucial for optimizing therapeutic efficacy and minimizing potential off-target effects.

Stereoselective Biological Activity

The primary mechanism of action for duloxetine is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the synaptic concentrations of these neurotransmitters.[4] The biological activity of duloxetine is highly stereoselective, with the (S)-enantiomer demonstrating significantly greater potency for both transporters compared to the (R)-enantiomer.

Quantitative Comparison of Enantiomer Potency

While many sources qualitatively describe (S)-duloxetine as more potent, precise quantitative data underscores the stereospecificity of its action. The binding affinity of the enantiomers to the human serotonin and norepinephrine transporters is summarized in the table below.

| Enantiomer | Target | Binding Affinity (Ki, nM) |

| (S)-Duloxetine | hSERT | 0.8 [5] |

| hNET | 7.5 [5] | |

| (R)-Duloxetine | hSERT | Significantly lower affinity |

| hNET | Significantly lower affinity |

Ex vivo studies in healthy subjects have demonstrated that therapeutic doses of duloxetine lead to significant occupancy of both SERT and NET, with EC50 values for reuptake inhibition determined to be 44.5 nM for SERT and 116 nM for NET.[6][7]

Experimental Protocols

Enantioselective Synthesis of (S)-Duloxetine

The asymmetric synthesis of (S)-duloxetine is a critical process in its manufacturing. One effective method involves an asymmetric transfer hydrogenation of a key intermediate. The following is a representative workflow.

Methodology: The synthesis commences with the α-sulfonyloxylation of 2-acetylthiophene to form 2-tosyloxy-1-(2-thiophenyl)ethanone. This intermediate then undergoes a crucial asymmetric transfer hydrogenation using a chiral rhodium catalyst (Cp*RhCl[(S,S)-TsDPEN]) to stereoselectively produce (S)-2-tosyloxy-1-(2-thiophenyl)ethanol. Subsequent chemical transformations, including the formation and manipulation of a cyclic carbamate, lead to the key amino alcohol intermediate. The final step involves a nucleophilic aromatic substitution with 1-fluoronaphthalene (B124137) to yield (S)-duloxetine.

Chiral Separation of Duloxetine Enantiomers by HPLC

To ensure the enantiomeric purity of (S)-duloxetine in bulk drug substances and pharmaceutical formulations, a validated chiral High-Performance Liquid Chromatography (HPLC) method is employed.

Protocol:

-

Column: A chiral stationary phase is essential. Examples include amylose-based columns like Chiralpak AD-H or α1-acid glycoprotein (B1211001) (AGP)-based columns like Chiral-AGP.

-

Mobile Phase: The mobile phase composition is optimized for resolution. A common mobile phase for a Chiralpak AD-H column consists of a mixture of n-hexane, ethanol, and diethyl amine (e.g., 80:20:0.2, v/v/v). For a Chiral-AGP column, an aqueous buffer (e.g., 10 mM acetate (B1210297) buffer, pH 3.8) with an organic modifier like acetonitrile (B52724) is typically used.

-

Flow Rate: A standard flow rate is 1.0 mL/min.

-

Detection: The enantiomers are detected using a UV detector, typically at a wavelength of 220 nm.

-

System Suitability: The method is validated by injecting a racemic mixture to ensure baseline separation of the (R)- and (S)-enantiomer peaks.

Serotonin and Norepinephrine Reuptake Inhibition Assay

The potency of duloxetine enantiomers is determined using in vitro reuptake inhibition assays. These assays typically utilize either synaptosomes prepared from rat brain tissue or cell lines engineered to express the human serotonin and norepinephrine transporters.

Protocol Outline (Synaptosome-based):

-

Synaptosome Preparation: Rat brain tissue (e.g., cortex or hippocampus) is homogenized in a suitable buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing transporters.[8]

-

Pre-incubation: The synaptosomes are pre-incubated with various concentrations of the test compound (e.g., (S)- or (R)-duloxetine) in an assay buffer.

-

Uptake Initiation: A radiolabeled neurotransmitter, such as [3H]serotonin or [3H]norepinephrine, is added to initiate the uptake process.

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

-

Quantification: The radioactivity trapped on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50).

Downstream Signaling Pathways

The therapeutic effects of duloxetine extend beyond the simple increase in synaptic monoamine levels. The sustained elevation of serotonin and norepinephrine modulates several downstream intracellular signaling pathways that are believed to contribute to its antidepressant and analgesic properties.

The Akt/GSK-3β Signaling Pathway

Studies have indicated that duloxetine can modulate the Akt/GSK-3β signaling pathway, which is a critical cascade involved in cell survival and neuroprotection.[9][10][11] Duloxetine has been shown to activate the expression of Akt and inhibit the expression of Glycogen Synthase Kinase 3 (GSK-3).[9][10] This modulation is thought to be a key mechanism underlying its neuroprotective effects.

The IP3/PLC Signaling Pathway

The increased synaptic concentrations of serotonin and norepinephrine due to duloxetine's action lead to the activation of various postsynaptic receptors. Specifically, the activation of Gq-coupled receptors, such as the 5-HT2 and α1-adrenergic receptors, stimulates the phospholipase C (PLC) signaling cascade.[12] This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. This pathway is crucial for neuronal excitability and synaptic plasticity.

Conclusion

The stereochemical properties of duloxetine are fundamental to its biological activity. The therapeutic efficacy of this widely used SNRI is almost entirely derived from the (S)-enantiomer, which is a potent dual inhibitor of both the serotonin and norepinephrine transporters. In contrast, the (R)-enantiomer exhibits significantly lower activity. This stereoselective pharmacology has guided the development of duloxetine as a single-enantiomer drug, optimizing its therapeutic index. The continued investigation into the downstream signaling pathways modulated by (S)-duloxetine, such as the Akt/GSK-3β and IP3/PLC pathways, will further elucidate the molecular mechanisms underlying its antidepressant and analgesic effects, potentially opening new avenues for drug development and therapeutic applications. The experimental methodologies detailed herein provide a framework for the robust analysis and quality control of this important pharmaceutical agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Duloxetine - Wikipedia [en.wikipedia.org]

- 5. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of duloxetine on norepinephrine and serotonin transporter activity in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Portal [scholarship.miami.edu]

- 8. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Duloxetine by Modulating the Akt/GSK3 Signaling Pathways Has Neuroprotective Effects against Methamphetamine-Induced Neurodegeneration and Cognition Impairment in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijms.sums.ac.ir [ijms.sums.ac.ir]

- 11. mdpi.com [mdpi.com]

- 12. go.drugbank.com [go.drugbank.com]

(R)-Duloxetine hydrochloride CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Duloxetine hydrochloride, including its chemical properties, and available technical data. Given the limited specific information on the (R)-enantiomer, this guide also presents a comparative analysis with its pharmacologically active counterpart, (S)-Duloxetine hydrochloride.

Chemical Identification and Properties

This compound is the hydrochloride salt of the (R)-enantiomer of Duloxetine (B1670986). While the (S)-enantiomer is a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of depression and other conditions, the (R)-enantiomer is primarily utilized in research, such as in binding studies with human serum albumin.[1][2] It is not considered an effective SNRI.[2]

Table 1: Chemical and Physical Properties of Duloxetine Enantiomers

| Property | This compound | (S)-Duloxetine Hydrochloride | (R)-Duloxetine (Free Base) |

| CAS Number | 910138-96-4[1][2][3][4][5][6][7] | 136434-34-9 | 116539-60-7[3][6] |

| Molecular Formula | C₁₈H₂₀ClNOS[1][7] | C₁₈H₂₀ClNOS | C₁₈H₁₉NOS[6] |

| Molecular Weight | 333.88 g/mol [1] | 333.88 g/mol | 297.42 g/mol [6] |

| IUPAC Name | (3R)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine;hydrochloride[3] | (3S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine;hydrochloride | (3R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine |

| Synonyms | Duloxetine EP Impurity A (HCl Salt)[4][6], (R)-N-Methyl-3-(1-naphthoxy)-3-(2-thienyl)propylamine Hydrochloride[1][2] | Cymbalta, (S)-(+)-N-Methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine hydrochloride | Duloxetine Impurity A |

| Appearance | White to Off-White Solid[2] | Not specified | Not specified |

| Solubility | Soluble in Methanol, Water[2] | Sparingly soluble in water[8] | Not specified |

Experimental Protocols

Enantioselective Synthesis of Duloxetine

The synthesis of enantiomerically pure duloxetine is a critical process in its pharmaceutical development. Several methods have been reported, often involving the resolution of a racemic mixture or an asymmetric synthesis approach.

One common strategy involves the following key steps:

-

Mannich aminomethylation: 2-Acetylthiophene undergoes a Mannich reaction to produce a β-aminoketone.

-

Reduction: The resulting ketone is reduced to a racemic alcohol.

-

Resolution: The racemic alcohol is resolved using a chiral resolving agent, such as (S)-(+)-mandelic acid, to separate the (S) and (R) enantiomers.

-

Etherification: The desired enantiomer of the alcohol is then reacted with 1-fluoronaphthalene (B124137) to form the corresponding ether.

-

Demethylation and Salt Formation: The tertiary amine is demethylated, and the final product is converted to its hydrochloride salt.

An alternative approach utilizes a chemo-enzymatic method where a racemic alcohol is kinetically resolved using a lipase (B570770), such as Candida antarctica lipase B.[9] This method yields the chiral building blocks, (S)-3-chloro-1-(2-thienyl)-1-propanol and the corresponding (R)-butanoate, which can then be converted to the respective enantiomers of duloxetine.[9]

Formulation of Enteric-Coated Pellets

For oral administration, (S)-Duloxetine hydrochloride is formulated into enteric-coated pellets to protect the acid-labile drug from the gastric environment. A typical process involves:

-

Drug Layering: The active pharmaceutical ingredient is layered onto inert sugar spheres.

-

Barrier Coating: A protective barrier layer is applied.

-

Enteric Coating: An enteric polymer (e.g., Aqoat® AS-LF, Eudragit® L30D55, or HPMCP-HP55) is coated onto the pellets to prevent drug release in the acidic conditions of the stomach.[8]

The particle size of the duloxetine hydrochloride can influence the drug release profile, with smaller particle sizes generally leading to increased solubility and dissolution rates.[8]

Signaling Pathway of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Duloxetine's primary mechanism of action as an SNRI is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake in the synaptic cleft.[10] This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.[11] The (S)-enantiomer is a potent inhibitor of both serotonin and norepinephrine reuptake, while the (R)-enantiomer is significantly less active in this regard.

The general signaling pathway for SNRIs is as follows:

Caption: General signaling pathway of a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).

Comparative Pharmacology

The pharmacological activity of duloxetine resides almost exclusively in the (S)-enantiomer.

Table 2: Comparative Activity of Duloxetine Enantiomers

| Feature | (R)-Duloxetine | (S)-Duloxetine |

| Primary Activity | Not an effective SNRI[2] | Potent serotonin and norepinephrine reuptake inhibitor[12][13] |

| Clinical Use | Primarily for research (e.g., binding studies)[1] | Antidepressant, anxiolytic, treatment for neuropathic pain[10] |

| Reuptake Inhibition | Weak | Strong, with a ~10-fold higher selectivity for serotonin over norepinephrine reuptake inhibition[12] |

Logical Workflow for Enantioselective Synthesis

The process of developing an enantiomerically pure drug like (S)-Duloxetine from a racemic mixture involves several key decision points and experimental stages.

Caption: Logical workflow for the separation and utilization of duloxetine enantiomers.

References

- 1. scbt.com [scbt.com]

- 2. R-DULOXETINE HYDROCHLORIDE CAS#: 910138-96-4 [amp.chemicalbook.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. veeprho.com [veeprho.com]

- 5. R-DULOXETINE HYDROCHLORIDE | 910138-96-4 [chemicalbook.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. This compound | 910138-96-4 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 8. Preparation and evaluation of duloxetine hydrochloride enteric-coated pellets with different enteric polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Duloxetine - Wikipedia [en.wikipedia.org]

- 11. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

- 12. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

The Eutomer Advantage: A Technical Guide to the Discovery and Development of Duloxetine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duloxetine (B1670986), a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI), is a widely prescribed medication for major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[1] Unlike many earlier antidepressants that were marketed as racemic mixtures, duloxetine was developed and is prescribed as a single enantiomer, (S)-duloxetine.[2] This technical guide provides an in-depth exploration of the discovery and development of duloxetine's enantiomers, focusing on their differential pharmacology, stereoselective synthesis, and chiral separation. The development of (S)-duloxetine as a single-enantiomer drug, often referred to as a "chiral switch," highlights the critical role of stereochemistry in modern drug design, aiming to enhance therapeutic efficacy and minimize adverse effects by isolating the pharmacologically active enantiomer, or "eutomer."[3]

The Rationale for a Single Enantiomer: The Pharmacological Profile of (S)- and (R)-Duloxetine

The decision to develop (S)-duloxetine as a single enantiomer was driven by clear pharmacological advantages. Both enantiomers of duloxetine inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE), but the (S)-enantiomer is significantly more potent.[2][4]

Initial studies with the racemic form of duloxetine, known as LY227942, led to the selection of the (+)-enantiomer, LY248686 (later named duloxetine), for further development due to its superior activity.[5] Research demonstrated that (S)-duloxetine is approximately twice as active as the (R)-enantiomer in inhibiting serotonin and norepinephrine reuptake.[2][4] This enhanced potency of the (S)-enantiomer allows for a lower therapeutic dose, potentially reducing the risk of off-target effects and improving the drug's safety profile.[3]

Quantitative Comparison of Enantiomer Activity

| Target Transporter | Enantiomer | Binding Affinity (Ki, nM) |

| Serotonin Transporter (SERT) | (S)-Duloxetine | 0.8[6][7] |

| (R)-Duloxetine | Approximately 2-fold lower affinity than (S)-duloxetine[2][4] | |

| Norepinephrine Transporter (NET) | (S)-Duloxetine | 7.5[6][7] |

| (R)-Duloxetine | Approximately 2-fold lower affinity than (S)-duloxetine[2][4] | |

| Dopamine (B1211576) Transporter (DAT) | (S)-Duloxetine | 69.4 ± 2.9[8] |

| (R)-Duloxetine | Data not available |

Stereoselective Synthesis and Chiral Separation of Duloxetine Enantiomers

The development of a single-enantiomer drug necessitates robust and efficient methods for its stereoselective synthesis or the resolution of a racemic mixture. Several strategies have been developed for producing enantiomerically pure (S)-duloxetine.

Asymmetric Synthesis: The Enantioselective Advantage

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the need for subsequent separation steps. One effective method for the asymmetric synthesis of (S)-duloxetine involves the asymmetric transfer hydrogenation of a ketone intermediate.

This protocol is based on the asymmetric transfer hydrogenation of 2-tosyloxy-1-(2-thiophenyl)ethanone.

Materials:

-

2-tosyloxy-1-(2-thiophenyl)ethanone (substrate)

-

Cp*RhCl[(S,S)-TsDPEN] (catalyst)

-

Formic acid/triethylamine (5:2 azeotropic mixture)

-

Ethyl acetate (B1210297) (solvent)

-

Sodium cyanide

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Borane-dimethyl sulfide (B99878) complex (BH3·SMe2)

-

Tetrahydrofuran (THF)

-

1,1'-Carbonyldiimidazole (CDI)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (B109758) (CH2Cl2)

-

Methyl iodide (MeI)

-

Sodium hydride (NaH)

-

Lithium hydroxide (B78521) (LiOH)

-

Methanol (B129727) (MeOH)

Procedure:

-

Asymmetric Transfer Hydrogenation: In an inert atmosphere, dissolve 2-tosyloxy-1-(2-thiophenyl)ethanone and the Cp*RhCl[(S,S)-TsDPEN] catalyst in ethyl acetate. Add the formic acid/triethylamine azeotrope and stir the reaction at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and extract the product, (S)-2-tosyloxy-1-(2-thiophenyl)ethanol.

-

Cyanation: Dissolve the resulting alcohol in DMSO and add sodium cyanide. Stir the reaction at room temperature until the tosylate is completely displaced, yielding (R)-3-hydroxy-3-(2-thienyl)propanenitrile.

-

Reduction of the Nitrile: Dissolve the nitrile in THF and add borane-dimethyl sulfide complex. Reflux the mixture to reduce the nitrile to the corresponding primary amine, (R)-3-amino-1-(2-thienyl)propan-1-ol.

-

Cyclization to Carbamate (B1207046): Dissolve the amino alcohol in dichloromethane and add a catalytic amount of DMAP, followed by CDI to form the cyclic carbamate.

-

N-methylation: In THF, treat the carbamate with sodium hydride followed by methyl iodide to yield the N-methylated carbamate.

-

Hydrolysis of the Carbamate: Hydrolyze the N-methylated carbamate using lithium hydroxide in aqueous methanol to yield (S)-N-methyl-3-amino-1-(2-thienyl)propan-1-ol.

-

Final Etherification: In DMSO, treat the amino alcohol with sodium hydride and then add 1-fluoronaphthalene to yield (S)-duloxetine.

Chiral Resolution: Separating the Enantiomers

An alternative to asymmetric synthesis is the resolution of a racemic mixture of duloxetine. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for this purpose.

This protocol describes a method for the analytical and preparative separation of duloxetine enantiomers using a polysaccharide-based chiral stationary phase.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Chiralpak AD-H (amylose-based stationary phase).[9]

-

Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (B46881) (e.g., 80:20:0.2, v/v/v).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV at a suitable wavelength (e.g., 230 nm).

-

Temperature: Ambient.

Procedure:

-

Sample Preparation: Dissolve the racemic duloxetine hydrochloride in the mobile phase to a suitable concentration.

-

Injection: Inject the sample onto the Chiralpak AD-H column.

-

Elution: Elute the enantiomers with the specified mobile phase under isocratic conditions. The (R)- and (S)-enantiomers will be separated based on their differential interactions with the chiral stationary phase.

-

Detection and Quantification: Monitor the elution profile with the UV detector. The two enantiomers will appear as distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas.

Signaling Pathways and Drug Development Workflow

The therapeutic effects of duloxetine stem from its ability to block the reuptake of serotonin and norepinephrine, thereby increasing their concentrations in the synaptic cleft and enhancing neurotransmission.

Signaling Pathway of Duloxetine

Drug Development Workflow for a Single Enantiomer Drug

The development of a single enantiomer drug like (S)-duloxetine follows a structured workflow that emphasizes the early characterization of stereoisomers.

Conclusion

The story of duloxetine's enantiomers is a prime example of the successful application of stereochemical principles in modern drug development. By identifying (S)-duloxetine as the more potent eutomer and developing robust methods for its stereoselective synthesis and separation, a more effective and potentially safer therapeutic agent was brought to market. This in-depth guide has provided a technical overview of the key aspects of this process, from the fundamental pharmacological differences between the enantiomers to the practicalities of their synthesis and separation. For researchers and professionals in the field of drug development, the case of duloxetine serves as a valuable illustration of the scientific and clinical benefits of pursuing single-enantiomer drugs.

References

- 1. Structure of racemic duloxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Duloxetine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of chiral LC method for the enantiomeric separation of duloxetine on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of (R)-Duloxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Duloxetine is the less potent enantiomer of the widely recognized serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine (B1670986). While the (S)-enantiomer is the therapeutically active component, understanding the preclinical pharmacological profile of (R)-Duloxetine is crucial for a comprehensive safety and efficacy assessment of the racemic mixture and for elucidating the stereoselective mechanisms of action of this important class of antidepressants. This technical guide provides an in-depth overview of the preclinical pharmacology of (R)-Duloxetine, focusing on its binding affinities, in vitro functional activity, and in vivo pharmacology.

Core Mechanism of Action: Monoamine Reuptake Inhibition

Duloxetine, as a class, exerts its therapeutic effects by binding to and inhibiting the serotonin (B10506) (5-HT) transporter (SERT) and the norepinephrine (B1679862) (NE) transporter (NET). This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.[1][2][3] Duloxetine also demonstrates a much weaker inhibition of the dopamine (B1211576) (DA) transporter (DAT).[4][5] The two enantiomers of duloxetine, (S)- and (R)-duloxetine, exhibit different potencies in their interaction with these monoamine transporters.

In Vitro Pharmacological Profile

The in vitro activity of (R)-Duloxetine is characterized by its binding affinity (Ki) and functional inhibition (IC50) of the monoamine transporters. While specific data for the (R)-enantiomer is limited, available information indicates it is less potent than the (S)-enantiomer.

Table 1: In Vitro Binding Affinities (Ki, nM) and Reuptake Inhibition (IC50, nM) of Duloxetine Enantiomers

| Enantiomer | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | 5-HT Reuptake IC50 (nM) | NE Reuptake IC50 (nM) |

| (S)-Duloxetine | 0.8[6] | 7.5[6] | 300 | 28 | 46 |

| (R)-Duloxetine | Data not available | Data not available | Data not available | Data not available | Data not available |

| Racemic Duloxetine | - | - | - | 44.5[7] | 116[7] |

Note: Data for (S)-Duloxetine and Racemic Duloxetine are provided for comparative purposes. The search for specific Ki and IC50 values for (R)-Duloxetine did not yield precise figures.

Experimental Protocols:

Radioligand Binding Assays:

The binding affinities (Ki) of (R)-Duloxetine for SERT, NET, and DAT are determined using radioligand binding assays. This method involves incubating membranes from cells expressing the specific transporter with a radiolabeled ligand that has a high affinity for the transporter. The ability of increasing concentrations of (R)-Duloxetine to displace the radioligand is measured, and from this, the Ki value is calculated.

Neurotransmitter Reuptake Inhibition Assays:

The functional inhibitory potency (IC50) of (R)-Duloxetine on serotonin and norepinephrine reuptake is assessed using in vitro reuptake assays. These assays typically utilize synaptosomes or cells expressing the respective transporters. The ability of various concentrations of (R)-Duloxetine to inhibit the uptake of radiolabeled serotonin or norepinephrine is measured.

In Vivo Pharmacology

The in vivo effects of (R)-Duloxetine are evaluated in various animal models to assess its potential therapeutic efficacy and behavioral effects. While most in vivo studies have been conducted with racemic duloxetine, these models are essential for understanding the potential contribution of the (R)-enantiomer to the overall pharmacological profile.

Animal Models of Depression

Forced Swim Test (FST):

The FST is a widely used behavioral despair model to screen for antidepressant activity. In this test, rodents are placed in an inescapable cylinder of water, and the time they spend immobile is measured. A reduction in immobility time is indicative of an antidepressant-like effect. Studies have shown that duloxetine reduces immobility time in the FST in both rats and mice.[8][9][10][11]

Experimental Protocol: Forced Swim Test (Mouse)

-

Apparatus: A transparent plastic cylinder (20 cm diameter, 40 cm height) is filled with water (23-25°C) to a depth of 15 cm.

-

Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the session.

-

Treatment: (R)-Duloxetine or vehicle is administered at a specified time before the test.

Animal Models of Pain

Streptozotocin-Induced Diabetic Neuropathy Model:

This model is used to study neuropathic pain, a common complication of diabetes. Injection of streptozotocin (B1681764) in rodents induces hyperglycemia and leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat). Duloxetine has been shown to be effective in alleviating these pain behaviors in this model.[6]

Experimental Protocol: Streptozotocin-Induced Diabetic Neuropathy (Rat)

-

Induction: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic state.

-

Pain Assessment: Mechanical allodynia is assessed using von Frey filaments, where the paw withdrawal threshold to a mechanical stimulus is determined. Thermal hyperalgesia is measured by assessing the latency of paw withdrawal from a heat source.

-

Treatment: (R)-Duloxetine or vehicle is administered, and the effects on paw withdrawal threshold and latency are measured.

Signaling Pathways

The primary mechanism of action of (R)-Duloxetine involves the modulation of serotonergic and noradrenergic signaling pathways through the inhibition of their respective transporters.

Preclinical Pharmacokinetics

Limited information is available specifically for the pharmacokinetics of (R)-Duloxetine. The available data for racemic duloxetine in preclinical species is summarized below.

Table 2: Pharmacokinetic Parameters of Duloxetine in Preclinical Species (Oral Administration)

| Species | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |

| Mouse | 5 mg/kg | 122[12] | 2.3[12] | 369[12] | 1.5[12] |

| Rat | 10 mg/kg | 15[13] | 3[13] | - | 6-7[14] |

| Dog | 30 mg | 150.3 ± 48.9 | 2.1 ± 0.9 | 763.4 ± 254.8 | 3.8 ± 1.1 |

| 60 mg | 305.8 ± 103.2 | 2.3 ± 0.8 | 1645.7 ± 568.2 | 4.1 ± 1.3 |

Note: The data presented is for duloxetine (enantiomeric form not always specified) and may not be fully representative of (R)-Duloxetine alone. Data for dogs is presented as mean ± SD.[15][16][17][18]

Conclusion

The preclinical pharmacological profile of (R)-Duloxetine indicates that it is a less potent inhibitor of serotonin and norepinephrine reuptake compared to its (S)-enantiomer. While specific quantitative data for the (R)-enantiomer are not widely available, the established methodologies for assessing binding affinity, reuptake inhibition, and in vivo efficacy in animal models of depression and pain provide a clear framework for its further characterization. A thorough understanding of the stereoselective pharmacology of duloxetine is essential for a complete picture of its therapeutic and potential side-effect profile. Further research is warranted to fully elucidate the specific contributions of (R)-Duloxetine to the overall preclinical and clinical effects of the racemic mixture.

References

- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Duloxetine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. droracle.ai [droracle.ai]

- 6. A spinal mechanism of action for duloxetine in a rat model of painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Portal [scholarship.miami.edu]

- 8. The influence of duloxetine on detrusor overactivity in rats with depression induced by 13-cis-retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Potential Antidepressant Action of Duloxetine Co-Administered with the TAAR1 Receptor Agonist SEP-363856 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Study of Sex Differences in Duloxetine Efficacy for Depression in Transgenic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of duloxetine, a potent and balanced serotonergic and noradrenergic reuptake inhibitor, in inflammatory and acute pain models in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetic analysis of two different doses of duloxetine following oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effect of Chaihu Shugan Pills on the Pharmacokinetics of Duloxetine and its Metabolite 4-Hydroxyduloxetine in Beagle Dogs: A Herb-Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. petpoisonhelpline.com [petpoisonhelpline.com]

(R)-Duloxetine Hydrochloride: A Comprehensive Technical Guide to Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structural elucidation and characterization of (R)-Duloxetine hydrochloride. The document outlines the key analytical techniques, experimental protocols, and data interpretation necessary for the comprehensive analysis of this specific enantiomer.

Introduction

Duloxetine (B1670986) hydrochloride is a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder and other conditions.[1][2][3] The commercially available drug, Cymbalta®, is the chirally pure (S)-enantiomer, which is reported to be more than twice as effective as the (R)-enantiomer in serotonin uptake.[4][5][6] Despite the lower pharmacological activity of the (R)-enantiomer, its thorough structural characterization is crucial for understanding the stereoselectivity of its biological interactions, for quality control during the manufacturing process of the racemate or the (S)-enantiomer, and for exploring potential alternative therapeutic applications.

This guide focuses on the principal methods employed for the structural elucidation and characterization of this compound, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Structural Elucidation and Characterization Techniques

A multi-faceted approach utilizing various analytical techniques is essential for the unambiguous structural elucidation and characterization of this compound.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including stereochemistry, conformational analysis, and intermolecular interactions. While the crystal structure of the racemic form of duloxetine hydrochloride has been reported, this data inherently contains the structural information for the (R)-enantiomer.[4][5][6]

-

Crystal Growth: Slow evaporation of a saturated solution of racemic duloxetine hydrochloride in anhydrous ethanol (B145695) can yield single crystals suitable for X-ray diffraction.[4]

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature, typically 150 K, using Mo Kα radiation.[7]

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

| Parameter | Value |

| Formula | C₁₈H₂₀NOS⁺·Cl⁻ |

| Molecular Weight | 333.86 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.7453 (10) Å |

| b | 6.9227 (7) Å |

| c | 13.4247 (16) Å |

| β | 109.432 (4)° |

| Volume | 854.09 (16) ų |

| Z | 2 |

Data obtained from studies on the racemic mixture, which includes the (R)-enantiomer.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction, and integration for ¹H NMR).

The following table summarizes the expected chemical shifts for the key protons and carbons of this compound.

| Nucleus | Expected Chemical Shift (ppm) |

| ¹H NMR | Aromatic protons: ~7.0-8.5 ppm, -OCH- proton: ~5.5-6.0 ppm, -NCH₃ protons: ~2.5-3.0 ppm, Aliphatic chain protons: ~2.0-3.5 ppm |

| ¹³C NMR | Aromatic carbons: ~110-160 ppm, -OCH- carbon: ~70-80 ppm, -NCH₃ carbon: ~30-40 ppm, Aliphatic chain carbons: ~30-50 ppm |

Note: Specific chemical shifts will vary depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amine salt) | ~3400-3200 |

| C-H stretch (aromatic) | ~3100-3000 |

| C-H stretch (aliphatic) | ~3000-2850 |

| C=C stretch (aromatic) | ~1600-1450 |

| C-O stretch (ether) | ~1250-1050 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain an accurate mass measurement.

| Ion | Calculated m/z |

| [M+H]⁺ | 298.1260 |

M represents the neutral (R)-Duloxetine molecule.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the relationship between the different characterization techniques.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. scispace.com [scispace.com]

- 4. Structure of racemic duloxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]